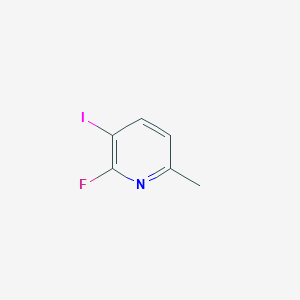

2-Fluoro-3-iodo-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGMXVAEPEGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647539 | |

| Record name | 2-Fluoro-3-iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-48-8 | |

| Record name | 2-Fluoro-3-iodo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2-Fluoro-3-iodo-6-methylpyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. The synthesis is presented as a three-step process, commencing from the readily available starting material, 2-fluoro-6-methylpyridine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and replication.

Synthetic Strategy Overview

The synthesis of this compound (3) can be efficiently achieved through a three-step sequence involving nitration, reduction, and a subsequent Sandmeyer-type diazo-iodination. The overall synthetic pathway is depicted below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step. The protocols are based on established chemical transformations adapted for this specific synthesis.

Step 1: Nitration of 2-Fluoro-6-methylpyridine

The initial step involves the regioselective nitration of 2-fluoro-6-methylpyridine (1) at the 3-position to yield 2-fluoro-6-methyl-3-nitropyridine (2). This electrophilic aromatic substitution is a common method for introducing a nitro group onto a pyridine ring.

Reaction Scheme:

Caption: Nitration of 2-fluoro-6-methylpyridine.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.

-

Slowly add 2-fluoro-6-methylpyridine (1) (10.0 g, 90.0 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 180 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-fluoro-6-methylpyridine over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50 °C for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-6-methyl-3-nitropyridine (2) as a yellow solid.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 2-Fluoro-6-methylpyridine (1) | C₆H₆FN | 111.12 | 10.0 | 90.0 | - |

| 2-Fluoro-6-methyl-3-nitropyridine (2) | C₆H₅FN₂O₂ | 156.11 | ~11.0 | ~70.5 | ~78 |

Step 2: Reduction of 2-Fluoro-6-methyl-3-nitropyridine

The nitro group of 2-fluoro-6-methyl-3-nitropyridine (2) is reduced to a primary amine to give 3-amino-2-fluoro-6-methylpyridine (3). Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of the nitro group.

Experimental Protocol:

-

Dissolve 2-fluoro-6-methyl-3-nitropyridine (2) (10.0 g, 64.0 mmol) in ethanol (150 mL) in a hydrogenation vessel.

-

Add 10% palladium on charcoal (1.0 g, 10 wt%) to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 3-amino-2-fluoro-6-methylpyridine (3) as a solid, which can be used in the next step without further purification.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 2-Fluoro-6-methyl-3-nitropyridine (2) | C₆H₅FN₂O₂ | 156.11 | 10.0 | 64.0 | - |

| 3-Amino-2-fluoro-6-methylpyridine (3) | C₆H₇FN₂ | 126.13 | ~7.9 | ~62.6 | ~98 |

Step 3: Diazotization and Iodination of 3-Amino-2-fluoro-6-methylpyridine

The final step is a Sandmeyer-type reaction where the amino group of 3-amino-2-fluoro-6-methylpyridine (3) is converted to a diazonium salt, which is then displaced by iodide to yield the target compound, this compound (4).

Reaction Scheme:

Caption: Sandmeyer-type iodination.

Experimental Protocol:

-

In a flask, dissolve 3-amino-2-fluoro-6-methylpyridine (3) (5.0 g, 39.6 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (10 mL) at 0 °C.

-

Prepare a solution of sodium nitrite (3.0 g, 43.5 mmol) in water (15 mL) and cool it to 0 °C.

-

Add the sodium nitrite solution dropwise to the solution of the amine, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve potassium iodide (8.2 g, 49.5 mmol) in water (20 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (4) as a solid.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 3-Amino-2-fluoro-6-methylpyridine (3) | C₆H₇FN₂ | 126.13 | 5.0 | 39.6 | - |

| This compound (4) | C₆H₅FIN | 237.01 | ~6.6 | ~27.8 | ~70 |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis, from starting materials to the final purified product.

Caption: Step-by-step experimental workflow for the synthesis.

2-Fluoro-3-iodo-6-methylpyridine CAS number 884494-48-8 properties

A Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine

CAS Number: 884494-48-8

This document provides a comprehensive technical overview of this compound, a key fluorinated pyridine derivative. It is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who utilize this compound as a critical building block for complex molecular synthesis.

Chemical Properties and Identification

This compound is a substituted pyridine ring, featuring fluorine and iodine atoms, which make it a versatile intermediate for various chemical transformations.[1] Its unique electronic and steric properties are highly valued in synthetic organic chemistry.[1]

| Identifier | Value | Source(s) |

| CAS Number | 884494-48-8 | [2],[3],[4],[5] |

| IUPAC Name | This compound | [2],[5] |

| Molecular Formula | C₆H₅FIN | [5],[6] |

| Molecular Weight | 237.01 g/mol | ,[6] |

| Synonyms | 2-fluoro-3-iodo-6-methyl-pyridine | [5] |

Physicochemical Data

The compound is typically supplied as a solid with purity levels of 98% or higher, which is essential for pharmaceutical applications to ensure the efficacy and safety of the final drug product.[1]

| Property | Value | Source(s) |

| Appearance | White powder (commonly) | [1] |

| Boiling Point | 233.1 ± 35.0 °C at 760 mmHg | [3],[1] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Purity | 96% to 98+% | [4],[6] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [6] |

Safety and Handling

This compound is classified as hazardous. Standard laboratory precautions, including the use of personal protective equipment, are required.

| Hazard Type | GHS Information | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Reactivity and Applications

As a fluorinated pyridine derivative, this compound serves as an indispensable building block for synthesizing complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of both iodo and fluoro groups allows for selective and diverse chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo-substituted position. This makes it a valuable intermediate in drug discovery programs.[1][7] The compound also sees use in the cosmetics industry.[1]

Experimental Protocols

Visualization of Synthetic Utility

The following diagram illustrates a generalized workflow where this compound is used as a reactant in a Suzuki cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds. This type of reaction is fundamental in the synthesis of many pharmaceutical compounds.

Caption: Generalized workflow for a Suzuki coupling reaction.

Spectral Data

While spectral data such as ¹H NMR, ¹³C NMR, IR, and MS are essential for structure confirmation and quality control, specific datasets are proprietary to manufacturers and are typically provided upon purchase via a Certificate of Analysis (CoA).[1][9]

References

- 1. nbinno.com [nbinno.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-Fluor-3-iod-6-methylpyridin | CAS#:884494-48-8 | Chemsrc [chemsrc.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. 113975-22-7 | 2-Fluoro-3-iodopyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. This compound | 884494-48-8 [chemicalbook.com]

- 9. This compound(884494-48-8) 1H NMR [m.chemicalbook.com]

Spectral Analysis of 2-Fluoro-3-iodo-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-Fluoro-3-iodo-6-methylpyridine (CAS No. 884494-48-8). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted and representative spectral data based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A logical workflow for the spectral analysis of a novel pyridine derivative like this compound is illustrated using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel compound, thorough structural elucidation and characterization are paramount. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral characteristics of this molecule.

Disclaimer: The spectral data presented in this document are predicted values based on known chemical shift ranges, fragmentation patterns, and vibrational frequencies of similar functional groups and molecular structures. Experimental verification is required for definitive structural confirmation.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-4 (Pyridine) |

| ~ 7.1 - 7.3 | d | 1H | H-5 (Pyridine) |

| ~ 2.5 | s | 3H | -CH₃ (Methyl) |

¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 (d) | C-2 (C-F) |

| ~ 90 - 95 | C-3 (C-I) |

| ~ 150 - 155 | C-4 |

| ~ 120 - 125 | C-5 |

| ~ 155 - 160 | C-6 |

| ~ 20 - 25 | -CH₃ (Methyl) |

Note: The C-F coupling is expected to result in a doublet for the C-2 signal.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₃) |

| ~ 1600 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |

| ~ 1450 - 1400 | Medium | C-H bend (aliphatic -CH₃) |

| ~ 1250 - 1200 | Strong | C-F stretch |

| ~ 1100 - 1000 | Medium | Ring vibrations |

| Below 600 | Medium | C-I stretch |

MS (Mass Spectrometry) Data (Predicted)

-

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 237 | High | [M]⁺ (Molecular Ion) |

| 222 | Medium | [M - CH₃]⁺ |

| 110 | High | [M - I]⁺ |

| 95 | Medium | [M - I - CH₃]⁺ |

| 127 | Medium | [I]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel substituted pyridine compound.

An In-depth Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-3-iodo-6-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The document details its structural and physicochemical characteristics, provides insights into its reactivity in key cross-coupling reactions, and outlines experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the strategic application of this versatile building block.

Introduction

This compound (CAS No: 884494-48-8) is a substituted pyridine derivative that has garnered attention as a versatile intermediate in the synthesis of complex organic molecules.[1] The presence of both fluorine and iodine atoms on the pyridine ring imparts unique electronic properties and provides two distinct handles for sequential chemical modifications. The fluorine atom can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, while the iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[2][3] These features make this compound a valuable scaffold for the construction of novel pharmaceutical candidates and other fine chemicals.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data for isomers is available, specific experimental values for this compound are not widely published.

Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [4] |

| Appearance | White powder | [1] |

| CAS Number | 884494-48-8 | [5] |

| Boiling Point | 233.1 °C at 760 mmHg | [1] |

| Melting Point | Data not available | Data for the isomer 2-Fluoro-3-iodo-5-methylpyridine is 110-114 °C.[6] |

| Density | Data not available | Data for the isomer 2-Fluoro-3-iodo-5-methylpyridine is 1.02 g/mL at 25 °C.[6] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [5] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-F and C-I stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 237. Fragmentation patterns would likely involve the loss of iodine, methyl, or fluorine radicals.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the iodo and fluoro substituents on the pyridine ring. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of organoboron reagents. This reaction is highly valued for its mild reaction conditions and functional group tolerance.

Caption: Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynylpyridine derivatives. These products are valuable intermediates for further transformations or as final products with potential biological activity.

Caption: Sonogashira coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the pyridine ring with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds, as the resulting arylamines are common structural motifs in bioactive molecules.[7]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocols

The following are general, representative protocols for the key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 884494-48-8 [chemicalbook.com]

- 6. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Navigating the Synthesis of 2-Fluoro-3-iodo-6-methylpyridine: A Technical Guide for Pharmaceutical and Drug Development Professionals

An In-Depth Analysis of a Promising Synthetic Pathway Based on Patented Methodologies

Introduction:

2-Fluoro-3-iodo-6-methylpyridine is a key building block in the synthesis of numerous pharmaceutical compounds, offering a versatile scaffold for the development of novel therapeutics. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, allows for a wide range of chemical transformations, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established and patented methodologies for analogous halogenated pyridines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially implement the synthesis of this important compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from the readily available starting material, 3-amino-6-methylpyridine. The pathway involves an initial iodination step, followed by a diazotization and subsequent fluorination reaction, likely a modified Balz-Schiemann reaction.

Figure 1: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the proposed synthesis, based on analogous reactions found in the patent literature for similar compounds. These values should be considered as targets for optimization in a laboratory setting.

Table 1: Reactants and Stoichiometry

| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 1. Iodination | 3-Amino-6-methylpyridine | 108.14 | 0.20 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 0.22 | 1.1 | |

| 2. Fluorination | 3-Amino-2-iodo-6-methylpyridine | 234.04 | 0.18 | 1.0 |

| Sodium Nitrite | 69.00 | 0.198 | 1.1 | |

| Anhydrous Hydrogen Fluoride | 20.01 | Excess | - |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |

| 1. Iodination | Acetonitrile | 0 - 25 | 3 | 3-Amino-2-iodo-6-methylpyridine | ~85 | >95 |

| 2. Fluorination | Anhydrous HF | -78 to 50 | 1.5 | This compound | ~80 | >98 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are adapted from patented procedures for analogous transformations.

Step 1: Synthesis of 3-Amino-2-iodo-6-methylpyridine

Figure 2: Experimental workflow for the iodination of 3-Amino-6-methylpyridine.

Methodology:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-amino-6-methylpyridine (21.6 g, 0.20 mol) in 200 mL of acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

To the cooled solution, add N-iodosuccinimide (NIS) (49.5 g, 0.22 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 100 mL of a 10% aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to yield 3-amino-2-iodo-6-methylpyridine as a crystalline solid.

Step 2: Synthesis of this compound

Figure 3: Experimental workflow for the diazotization and fluorination of 3-Amino-2-iodo-6-methylpyridine.

Methodology:

-

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A specialized Teflon or polyethylene reaction vessel is required.

-

In a Teflon reaction vessel, carefully add anhydrous hydrogen fluoride (100 mL).

-

Cool the hydrogen fluoride to -78°C using a dry ice/acetone bath.

-

Slowly add 3-amino-2-iodo-6-methylpyridine (42.1 g, 0.18 mol) to the cold hydrogen fluoride with stirring.

-

Once the substrate is dissolved, add sodium nitrite (13.7 g, 0.198 mol) portion-wise, maintaining the temperature below -70°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 30 minutes.

-

Slowly warm the reaction mixture to 50°C and maintain this temperature for 1 hour. Nitrogen evolution will be observed.

-

After 1 hour, cool the reaction mixture back to 0°C and carefully quench by pouring it onto 500 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with water (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Conclusion

This technical guide outlines a viable and robust synthetic pathway for the preparation of this compound, a crucial intermediate in pharmaceutical research and development. By adapting established and patented methodologies for analogous halogenated pyridines, this guide provides detailed experimental protocols and expected quantitative data to facilitate the successful synthesis of this target molecule. The presented workflows and diagrams offer a clear and concise visual representation of the synthetic process, aiding in laboratory implementation. Researchers and scientists in the field of drug development can utilize this information as a strong foundation for the production and further functionalization of this versatile building block, ultimately contributing to the advancement of novel therapeutics.

The Formation of 2-Fluoro-3-iodo-6-methylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the synthetic pathway and core mechanistic principles involved in the formation of 2-Fluoro-3-iodo-6-methylpyridine, a key heterocyclic building block in medicinal chemistry and drug development. This document provides a detailed overview of the most probable synthetic route, encompassing experimental protocols derived from analogous transformations and a thorough mechanistic discussion.

Introduction

This compound is a strategically important substituted pyridine derivative. The presence of three distinct functional handles—a fluorine atom, an iodine atom, and a methyl group—on the pyridine scaffold allows for a diverse range of subsequent chemical modifications. The fluorine atom can modulate the electronic properties and metabolic stability of a molecule, while the iodo group serves as an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the most plausible and industrially relevant synthetic approach to this valuable compound.

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound involves a two-step sequence starting from the readily available 2-amino-6-methylpyridine. This pathway consists of an initial regioselective iodination followed by a diazotization-fluorination reaction.

starting materials for 2-Fluoro-3-iodo-6-methylpyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and a detailed synthetic protocol for the preparation of 2-Fluoro-3-iodo-6-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis primarily involves the electrophilic iodination of 2-Fluoro-6-methylpyridine.

Core Starting Materials and Reagents

The successful synthesis of this compound relies on the following key starting material and reagents. The quantitative data for each is summarized in the table below for easy reference and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2-Fluoro-6-methylpyridine | 407-22-7 | C₆H₆FN | 111.12 | Colorless liquid | 140-141 | N/A | 1.077 |

| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.99 | White crystalline solid | N/A | 200-202 (dec.) | N/A |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Colorless liquid | 72.4 | -15.4 | 1.489 |

| Product: this compound | 884494-48-8 | C₆H₅FIN | 237.01 | Off-white to light yellow solid | 233.1 (at 760 mmHg) | N/A | N/A |

Synthetic Pathway

The synthesis of this compound is achieved through the direct electrophilic iodination of 2-Fluoro-6-methylpyridine. In this reaction, N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species. The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent iodinating agent. The fluorine and methyl groups on the pyridine ring direct the iodination to the 3-position.

Caption: Synthetic route for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

2-Fluoro-6-methylpyridine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2-Fluoro-6-methylpyridine (1.0 eq.) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq.).

-

Acid Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (1.5 eq.) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white to light yellow solid.

Expected Yield: The reported yields for this reaction are typically in the range of 70-85%.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-Fluoro-3-iodo-6-methylpyridine, a key halogenated pyridine derivative utilized in modern synthetic chemistry. With its unique substitution pattern, this compound serves as a versatile building block, particularly in the synthesis of novel pharmaceutical agents and complex organic molecules. This document outlines its physicochemical properties, spectral data, a proposed synthetic pathway with detailed experimental protocols, and its applications in cross-coupling reactions. The information is structured to be a practical resource for researchers in organic synthesis and drug discovery.

Chemical Identity and Physical Properties

This compound is a substituted pyridine ring with fluorine, iodine, and methyl groups at positions 2, 3, and 6, respectively. This arrangement of functional groups provides distinct reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 884494-48-8 | |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | |

| Appearance | White to yellow solid | [2] |

| Boiling Point | 233.1 °C at 760 mmHg | |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1] |

Spectral Data

The following sections provide an overview of the expected spectral data for this compound based on available information and spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons and a methyl group singlet. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, iodine, and nitrogen atoms.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (position 4 or 5) | δ 7.0-8.0 | Doublet |

| Pyridine-H (position 4 or 5) | δ 7.0-8.0 | Doublet |

| Methyl Protons (-CH₃) | δ ~2.5 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon atoms directly attached to fluorine and iodine will exhibit characteristic chemical shifts and coupling with the fluorine atom.

| Assignment | Expected Chemical Shift (ppm) |

| C-F | ~160-165 (d, ¹JCF) |

| C-I | ~90-100 |

| C-CH₃ | ~150-155 |

| Pyridine-C | ~120-140 |

| Pyridine-C | ~120-140 |

| -CH₃ | ~20-25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=C and C=N Stretch | 1400-1600 | Medium to Strong |

| C-F Stretch | 1150-1250 | Strong |

| C-H Bend (Aromatic) | 800-900 | Medium |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 237. Key fragmentation patterns would likely involve the loss of iodine, a methyl radical, or other fragments.

| m/z | Assignment |

| 237 | [M]⁺ |

| 222 | [M - CH₃]⁺ |

| 110 | [M - I]⁺ |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route starts from the commercially available 2-Fluoro-6-methylpyridine, followed by a regioselective iodination reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 2-Fluoro-6-methylpyridine (Proposed)

This protocol is a general guideline based on similar iodination reactions of fluorinated pyridines.

Materials:

-

2-Fluoro-6-methylpyridine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 3-position. The presence of the iodine atom makes it particularly reactive in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and a wide range of organoboron compounds.

Caption: Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond with terminal alkynes.

Caption: Sonogashira coupling of this compound.

General Protocol for Sonogashira Coupling:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.06 eq), and an amine base (e.g., triethylamine, 2.5 eq).

-

Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of a C-N bond, providing access to 3-amino-2-fluoro-6-methylpyridine derivatives.

Caption: Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable intermediate for the construction of complex molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties, spectral characteristics, and synthetic utility to aid researchers in its effective application.

References

Technical Guide to the Solubility of 2-Fluoro-3-iodo-6-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodo-6-methylpyridine is a fluorinated pyridine derivative recognized for its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The solubility of such an intermediate in organic solvents is a critical parameter, influencing reaction kinetics, purification processes, and formulation development. Understanding and determining solubility is a fundamental step for process optimization and ensuring the efficacy and safety of the final product.[1][2] This guide provides the foundational methodologies for researchers to establish these crucial solubility profiles.

Physicochemical Properties

While specific solubility data is sparse, other relevant physical and chemical properties of this compound have been documented. These properties are essential for handling the compound and for the design of solubility experiments.

| Property | Value | Source |

| CAS Number | 884494-48-8 | [1][3] |

| Molecular Formula | C6H5FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| Appearance | White powder (commonly) | [1] |

| Boiling Point | 233.1 °C at 760 mmHg | [1] |

| Storage Temperature | Room Temperature | [3] |

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for the quantitative and qualitative determination of the solubility of a solid compound like this compound in an organic solvent. These protocols are based on standard practices for pyridine derivatives and other organic compounds.[2][4][5]

The shake-flask method is a highly accurate and widely used technique for determining equilibrium solubility.[5][6]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.[5]

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Constant temperature agitator (e.g., shaking water bath or orbital shaker in a temperature-controlled chamber)

-

Filtration device (e.g., syringe with a chemically inert filter, 0.45 µm pore size)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Add an excess amount of this compound to a sealed container containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[6]

-

Equilibration: Place the sealed container in a constant temperature agitator. Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[4]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.[2]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed container.[2][5] Both the syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.[5]

-

Mass Determination of Solution: Accurately weigh the container with the filtered saturated solution.[5]

-

Solvent Evaporation: Completely evaporate the solvent from the weighed sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[4][5]

-

Mass Determination of Solute: After complete solvent removal, cool the container in a desiccator and weigh it again to determine the mass of the solid residue.[4][5]

-

Calculation: Calculate the solubility using the determined masses. The result can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

This method provides a rapid and simple way to screen for suitable solvents.[4]

Objective: To quickly determine if this compound is soluble, sparingly soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of finely powdered this compound to a small test tube.[4]

-

Add the chosen solvent dropwise, up to a total volume of 1 mL, while shaking or vortexing vigorously after each addition.[4]

-

Observe the mixture closely.

-

Record the observations for each solvent tested.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart for the qualitative solubility assessment protocol.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and history of 2-Fluoro-3-iodo-6-methylpyridine (CAS Number: 884494-48-8), a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The document traces its origins to a 2008 patent filing by BioMarin Pharmaceutical Inc., outlining the initial synthesis, the scientific context of its development in the field of oncology, and its role in the creation of potent therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and the compound's mechanism of action are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

The first public disclosure of this compound appears in the patent application WO2008121742A1, filed by BioMarin Pharmaceutical Inc. with a priority date of April 4, 2007. The inventors listed are Wang, Bing; Feng, Ying; Shen, Yuqiao; Chu, Daniel; and Aoyagi-Scharber, Mika. This invention highlights the compound not as a final therapeutic agent, but as a critical building block for the synthesis of a novel series of tetrahydropyridophthalazinone derivatives.

These derivatives were designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes essential for DNA repair. The historical context of this discovery is rooted in the growing understanding of synthetic lethality as a therapeutic strategy for cancer. Researchers hypothesized that inhibiting PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1 or BRCA2 mutations) would lead to cell death, while sparing healthy cells. The development of this compound was a key step in creating orally available and highly potent PARP inhibitors, culminating in the development of Talazoparib (BMN 673).

The strategic placement of the fluoro, iodo, and methyl groups on the pyridine ring allows for specific and controlled subsequent chemical modifications, making it an ideal intermediate for building the complex heterocyclic structures of PARP inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 884494-48-8 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on the general principles of pyridine chemistry and the specific examples provided in the foundational patent literature.

General Synthetic Workflow

The synthesis generally involves the introduction of the fluorine and iodine substituents onto a 6-methylpyridine core. A plausible synthetic route is outlined below.

Detailed Experimental Protocol for Iodination

The following protocol is adapted from the procedure described in patent WO2008121742A1 for the synthesis of the target compound from 2-fluoro-6-methylpyridine.

Step 1: Reaction Setup

-

To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0 °C in an ice bath.

Step 2: Addition of Iodinating Agent 2. Slowly add N-iodosuccinimide (NIS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

Step 3: Reaction 3. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Step 4: Work-up 4. Carefully pour the reaction mixture onto crushed ice. 5. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes). 7. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a wash with brine. 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification 9. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.

Quantitative Data

Based on the exemplary procedures in the patent literature, the following quantitative data can be expected.

| Reactant | Product | Yield |

| 2-Fluoro-6-methylpyridine | This compound | ~70-85% |

Application in Drug Discovery: The PARP Inhibition Pathway

This compound is a key intermediate in the synthesis of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, apoptosis (programmed cell death). This concept is known as synthetic lethality.

Methodological & Application

Application Notes and Protocols for 2-Fluoro-3-iodo-6-methylpyridine in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodo-6-methylpyridine is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, allows for selective and efficient functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective carbon-carbon bond formation via the Suzuki-Miyaura coupling. This reaction is a cornerstone in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. These application notes provide an overview of the utility of this compound in Suzuki-Miyaura coupling reactions, along with representative experimental protocols.

Reactivity and Advantages

The fluorine substituent at the 2-position of the pyridine ring influences the electronic properties of the molecule, often enhancing metabolic stability and modulating the basicity of the pyridine nitrogen in the final coupled products. The methyl group at the 6-position can also impact the steric and electronic environment of the molecule. The primary site of reaction in a Suzuki-Miyaura coupling is the highly reactive carbon-iodine bond at the 3-position. This regioselectivity allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of diverse compound libraries for drug discovery and development.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 75-85 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DMF | 90 | 18 | 80-90 |

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol can be adapted for other arylboronic acids with appropriate optimization of reaction parameters.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or oil bath/microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Alternatively, if using a microwave reactor, heat the sealed vial to 120-150 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-6-methyl-3-phenylpyridine.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-3-iodo-6-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. Substituted pyridines, such as 2-Fluoro-3-iodo-6-methylpyridine, are valuable building blocks in medicinal chemistry. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. The iodine atom at the 3-position provides a reactive handle for cross-coupling reactions.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocol is based on established methodologies for the coupling of structurally similar halopyridines.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes common conditions reported for the Suzuki coupling of related iodopyridine and fluoropyridine substrates, providing a foundation for the protocol for this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 - 100 | 12 - 18 | 75-90 | A robust system for a variety of heteroaryl couplings. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100 - 110 | 12 - 24 | 80-95 | Highly effective for sterically hindered or electron-deficient substrates.[1] |

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene or DME | 80 - 100 | 8 - 16 | 70-85 | A classic catalyst, though may be less effective for challenging substrates. |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF or 1,4-Dioxane | 80 - 110 | 10 - 20 | 85-98 | Excellent for couplings involving aryl chlorides and other less reactive halides. |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) catalyst (0.05 mmol, 5 mol%).

-

Solvent Addition: Add the anhydrous and degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

-

Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic extracts and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-6-methyl-3-arylpyridine product.

Visualizations

Chemical Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Utilization of 2-Fluoro-3-iodo-6-methylpyridine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-fluoro-3-iodo-6-methylpyridine, a key building block in the generation of diverse pharmaceutical intermediates. The unique substitution pattern of this reagent, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine scaffold, allows for selective and versatile functionalization through various modern cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, while the carbon-iodine bond provides a reactive handle for palladium-catalyzed transformations.

This document details protocols for three of the most powerful and widely utilized cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The provided experimental procedures are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures prevalent in many pharmaceutical agents. In the context of this compound, the iodine atom is selectively replaced with an aryl or heteroaryl group from a boronic acid or ester.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95¹ |

| 2 | 4-(Methylsulfonyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80-90¹ |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | ~75-85¹ |

¹Yields are estimated based on typical outcomes for similar substrates and require experimental optimization.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is particularly valuable for introducing alkynyl moieties into pharmaceutical intermediates, which can serve as handles for further transformations or as part of the final molecular scaffold.[1]

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 6 | ~90-98¹ |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | ~85-95¹ |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 10 | ~80-90¹ |

¹Yields are estimated based on typical outcomes for similar substrates and require experimental optimization.

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 237 mg), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of amines.[2]

| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80-95¹ |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75-90¹ |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | ~80-95¹ |

¹Yields are estimated based on typical outcomes for similar substrates and require experimental optimization.

-

Reaction Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 237 mg) and aniline (1.2 mmol, 0.11 mL).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash chromatography to obtain the desired product.

Disclaimer: The provided protocols are intended as a guide and are based on methodologies reported for structurally related compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal yields for the specific substrates described. All reactions should be performed by trained personnel in a well-ventilated fume hood, employing appropriate personal protective equipment.

References

Application Notes and Protocols: 2-Fluoro-3-iodo-6-methylpyridine in the Synthesis of a Potent PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodo-6-methylpyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine core, allows for selective and sequential functionalization through various cross-coupling reactions. The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final molecule, while the iodo group serves as a prime handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. This application note details the use of this compound in the synthesis of a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, highlighting its role as a key intermediate in the construction of complex, biologically active molecules.

Strategic Application in Drug Discovery: Synthesis of a PARP Inhibitor

A notable application of this compound is in the synthesis of 2-(1H-indazol-4-yl)-6-methyl-3-phenylpyridine, a compound identified as a potent inhibitor of PARP. PARP is a family of enzymes crucial for DNA repair, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.